quinoline-6-thiol
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical Research
The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and drug discovery. orientjchem.orgbohrium.comresearchgate.netnih.gov This nitrogen-containing heterocyclic system is a common motif in a vast array of biologically active compounds and approved pharmaceuticals. orientjchem.orgbohrium.comnih.gov The versatility of the quinoline ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. orientjchem.org
Quinoline derivatives have demonstrated a broad spectrum of biological activities, including:
Anticancer orientjchem.orgbohrium.com
Antimalarial bohrium.com
Antibacterial orientjchem.org
Antiviral orientjchem.org
Anti-inflammatory orientjchem.org
The ability of the quinoline nucleus to serve as a scaffold for designing and synthesizing novel bioactive compounds has made it a focal point of extensive research. orientjchem.org Its structure allows for interactions with various biological targets, including enzymes and nucleic acids. smolecule.com For instance, some quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes, which contributes to their anticancer effects. smolecule.com
Unique Research Attributes Imparted by Thiol Functionality at the C-6 Position
The introduction of a thiol (-SH) group at the C-6 position of the quinoline scaffold imparts a unique set of chemical properties that significantly expand its research applications. The thiol group is a versatile functional group known for its nucleophilicity, acidity, and ability to coordinate with metals. semanticscholar.org
Key attributes of the thiol group at the C-6 position include:
Nucleophilicity: The thiol group is a strong nucleophile, allowing it to participate in a variety of chemical reactions. vulcanchem.com This reactivity is crucial for forming covalent bonds with other molecules, a key feature in drug conjugation and the synthesis of more complex derivatives. smolecule.comvulcanchem.com
Metal Coordination: The sulfur atom in the thiol group can readily coordinate with a wide range of metal ions. vulcanchem.com This property is exploited in the development of metal-based sensors and catalysts. vulcanchem.comrsc.org
Redox Activity: The thiol group can undergo oxidation to form disulfides or sulfonic acids. smolecule.com This redox activity is relevant in biological systems and for the design of stimuli-responsive materials.
Surface Attachment: The thiol group provides a strong anchor for attaching the quinoline molecule to metal surfaces, such as gold. smolecule.com This is fundamental to the creation of self-assembled monolayers (SAMs), which have applications in sensors, catalysis, and corrosion protection. smolecule.com
The combination of the planar, aromatic quinoline ring system with the reactive thiol group at the C-6 position creates a molecule with a rich and diverse chemical profile, opening up avenues for exploration in multiple scientific disciplines.
Overview of Key Academic Research Trajectories for Quinoline-6-thiol
The unique properties of this compound have led to its investigation in several key areas of academic research. These research trajectories leverage the combined attributes of the quinoline scaffold and the thiol functionality.
Medicinal Chemistry: In the field of medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. smolecule.com Researchers are exploring its potential in:
Anticancer Drug Discovery: Derivatives of this compound have shown cytotoxic activity against various cancer cell lines. smolecule.com The thiol group allows for conjugation with other molecules to create targeted drug delivery systems. smolecule.com
Antimicrobial Agents: The ability of the thiol group to interact with proteins and enzymes makes this compound and its derivatives interesting candidates for the development of new antibacterial and antifungal drugs. smolecule.com
Materials Science: The ability of this compound to self-assemble on surfaces and its electronic properties make it a promising candidate for various applications in materials science. smolecule.com Key research areas include:
Self-Assembled Monolayers (SAMs): this compound can form well-ordered SAMs on metal surfaces, which can be used to tailor the properties of these surfaces for applications in sensors, catalysis, and corrosion inhibition. smolecule.com
Organic Electronics: The aromatic nature of the quinoline ring system suggests potential applications in organic electronic devices. smolecule.com By modifying the structure of this compound, its electrical conductivity can be tuned for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com
Scope and Research Imperatives of the Scholarly Outline
This article provides a focused overview of the chemical compound this compound, strictly adhering to the outlined sections. The primary objective is to present a scientifically accurate and informative discussion centered on the significance of the quinoline scaffold, the unique attributes of the C-6 thiol functionality, and the major research directions involving this compound. The content is based on established scientific literature and aims to provide a professional and authoritative perspective.
This scholarly outline deliberately excludes topics such as dosage and administration information, as well as safety and adverse effect profiles, to maintain a clear focus on the fundamental chemical and research aspects of this compound. The imperative is to deliver a concise yet comprehensive understanding of this compound's role in contemporary chemical sciences research.
Properties
CAS No. |
100653-59-6 |
|---|---|
Molecular Formula |
C9H7NS |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Quinoline 6 Thiol
Foundational and Advanced Synthetic Routes to Quinoline-6-thiol and its Structural Analogues
The synthesis of the quinoline (B57606) scaffold, a fundamental heterocyclic motif, has been a subject of intense research for over a century. mdpi.comorientjchem.org These efforts have led to the development of numerous named reactions that form the bedrock of quinoline chemistry. mdpi.comrsc.org The introduction of a thiol group at the 6-position of the quinoline ring imparts unique chemical properties and opens avenues for further functionalization. smolecule.com
Cyclization and Condensation Approaches in Quinoline Ring Formation
The construction of the quinoline ring system is predominantly achieved through cyclization and condensation reactions. These methods typically involve the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring. Several classical methods have been established for this purpose:
Friedländer Synthesis: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst to form the quinoline derivative. organic-chemistry.org The versatility of this method allows for the synthesis of a wide range of substituted quinolines. organic-chemistry.org
Doebner-von Miller Reaction: This method synthesizes quinolines by reacting an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid. ijpsjournal.com
Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. rsc.org
Knorr Quinoline Synthesis: This method utilizes the reaction of a β-ketoester with an aniline, followed by cyclization using a strong acid. orientjchem.org
These foundational methods have been refined over the years, with modern variations focusing on milder reaction conditions, improved yields, and the use of more environmentally benign catalysts. ijpsjournal.com For instance, the Friedländer synthesis has been adapted for use with microwave irradiation and various catalysts, including p-toluenesulfonic acid and molecular iodine. organic-chemistry.org
A notable approach for synthesizing quinolines involves a three-step mechanism starting from o-aminothiophenol and a 1,3-ynone under mild conditions. This process includes a Michael addition, followed by cyclization and an iodine-mediated desulfurization to yield the quinoline ring. rsc.orgsmolecule.com
Thiolation and Post-Functionalization Strategies at the Quinoline Scaffold
Introducing a thiol group onto a pre-formed quinoline ring is a key strategy for synthesizing this compound and its analogs. This process, known as thiolation, can be achieved through several methods:
Reaction with Thiourea (B124793): A common method involves reacting a quinoline derivative, such as 6-methoxy-4-methylquinoline, with thiourea under acidic conditions to introduce the thiol group.
Nucleophilic Aromatic Substitution: Halogenated quinolines can undergo nucleophilic substitution with a sulfur nucleophile to introduce the thiol group.
Electrochemical Thiolation: Recent advancements have demonstrated the electrochemical C3-thiolation of quinoline compounds, offering a direct and atom-economical approach. rsc.org This method has been shown to be effective with various aryl and alkyl thiols. rsc.org
Late-Stage Thiolation: The development of catalyst-free protocols has enabled the C-3 functionalization of azaarenes like quinoline, including late-stage thiolation of biologically active molecules. rsc.org
Once the thiol group is in place, it serves as a versatile handle for further derivatization. The thiol group can undergo oxidation to form disulfides or sulfonic acids. smolecule.com It can also participate in nucleophilic substitution reactions to create thioethers and other derivatives. smolecule.com These post-functionalization strategies are crucial for creating a diverse library of this compound derivatives with varied chemical and biological properties.
Innovative Synthetic Transformations and Reaction Cascades Involving Thiol and Quinoline Moieties
Modern organic synthesis has seen a shift towards more efficient and sustainable methodologies. This is evident in the development of innovative transformations for constructing and functionalizing the quinoline scaffold.
Multicomponent and Cascade Reaction Protocols for Functionalized Quinolines
Multicomponent reactions (MCRs) and cascade reactions have emerged as powerful tools for the rapid and efficient synthesis of complex molecules like functionalized quinolines from simple starting materials in a single step. rsc.orgrsc.orgresearchgate.net These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.orgtaylorfrancis.com
Several MCRs have been successfully employed for quinoline synthesis:
Povarov Reaction: This [4+2] cycloaddition of an imine with an alkene or alkyne is a well-established method for producing substituted quinolines. rsc.orgresearchgate.net
Ugi Reaction: This four-component reaction has been utilized to construct diverse quinoline scaffolds. rsc.orgacs.org
Gewald Reaction: This MCR has also been applied to the synthesis of various quinoline derivatives. rsc.orgrsc.org
Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, have also been developed for quinoline synthesis. A notable example is the rhodium(III)-catalyzed cascade reaction of N-aryl amidines with two CF3-ynones, which proceeds through C–H/N–H/C–N/C–C bond cleavage to form CF3- and alkynyl-substituted quinolines. rsc.org Another innovative approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which is catalyst- and additive-free. acs.org
A thiol-mediated three-step cascade process has been developed for the direct conversion of indole-tethered ynones into functionalized quinolines. acs.org In this process, a single thiol reagent promotes a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. acs.org
| Reaction Type | Key Features | Starting Materials | Reference(s) |
| Povarov Reaction | [4+2] cycloaddition | Anilines, aldehydes/ketones, alkenes/alkynes | rsc.org, researchgate.net |
| Ugi Reaction | Four-component reaction | Isocyanide, aldehyde/ketone, amine, carboxylic acid | rsc.org, acs.org |
| Gewald Reaction | Multicomponent reaction | Ketone/aldehyde, α-cyanoester, elemental sulfur | rsc.org, rsc.org |
| Rh(III)-Catalyzed Cascade | C–H/N–H/C–N/C–C bond cleavage | N-aryl amidines, CF3-ynones | rsc.org |
| Thiol-Mediated Cascade | Dearomatizing spirocyclization, nucleophilic substitution, ring expansion | Indole-tethered ynones, thiols | acs.org |
Application of Nanocatalysis and Sustainable Chemical Principles in Quinoline Synthesis
The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, have become increasingly important in chemical synthesis. ijpsjournal.combenthamdirect.comacs.org This has led to the exploration of more sustainable approaches for quinoline production. ijpsjournal.combenthamdirect.com
Nanocatalysis has emerged as a promising strategy for the efficient and sustainable synthesis of quinolines. acs.orgacs.orgnih.gov Nanocatalysts offer several advantages, including high reactivity, selectivity, and stability, as well as the potential for easy recovery and reuse. taylorfrancis.comacs.org Various metal-based nanocatalysts, including those based on iron, copper, zinc, nickel, and gold, have been successfully used in one-pot protocols for quinoline synthesis. acs.org For example, ZrO2/Fe3O4 magnetic nanoparticles have been used as a catalyst in the Friedländer synthesis of quinolines in ethanol (B145695), allowing for rapid synthesis and easy catalyst removal. acs.org
Sustainable Chemical Principles are being applied more broadly to quinoline synthesis:
Microwave-Assisted Synthesis (MAS): The use of microwave irradiation can significantly reduce reaction times and energy consumption. ijpsjournal.comacs.org
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and reduces environmental impact. ijpsjournal.com
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water and ethanol is preferred. researchgate.net
Environmentally Benign Catalysts: The use of non-toxic and recyclable catalysts, such as p-toluenesulfonic acid and various nanocatalysts, aligns with green chemistry principles. acs.orgresearchgate.net
| Sustainable Approach | Key Advantage(s) | Example Catalyst/Condition | Reference(s) |
| Nanocatalysis | High efficiency, reusability, mild conditions | ZrO2/Fe3O4 MNPs, IRMOF-3/PSTA/Cu | acs.org, nih.gov |
| Microwave Irradiation | Reduced reaction times, energy efficiency | Acid catalysis (HCl) | acs.org |
| Solvent-Free Conditions | Reduced waste, improved safety | p-Toluene sulphonic acid | organic-chemistry.org |
| Green Solvents | Environmentally friendly | Ethanol, Water | researchgate.net, acs.org |
Derivatization and Structural Modification Strategies of this compound
The this compound scaffold provides a versatile platform for the development of new chemical entities with tailored properties. The presence of the thiol group and the aromatic quinoline ring allows for a wide range of derivatization and structural modification strategies.
The thiol group (-SH) is a key functional group for derivatization. smolecule.com It can be readily converted into other functional groups, providing access to a diverse array of derivatives. For example, the thiol can be alkylated to form thioethers or oxidized to produce disulfides and sulfonic acids. smolecule.com These modifications can significantly alter the electronic and steric properties of the molecule.
Structural modifications can also be made to the quinoline ring itself. Substituents can be introduced at various positions on both the benzene and pyridine rings to modulate the molecule's properties. For instance, the introduction of electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) can influence the electronic properties, lipophilicity, and receptor-binding affinities of the resulting compounds. researchgate.netnih.gov The introduction of a fluorine atom at the 6-position of the quinoline ring, for example, has been shown to significantly enhance the biological activity of some quinoline derivatives. orientjchem.orgmdpi.com
Furthermore, the this compound scaffold can be hybridized with other heterocyclic systems, such as furan, pyrazole, indole, and thiadiazole, to create more complex molecular architectures with potentially enhanced bioactivity. researchgate.net A study described the synthesis of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring at the C-4 position. researchgate.netresearchgate.net
Chemical Conjugation and Linker-Mediated Derivatization at the Sulfur Center
The thiol (-SH) group at the sixth position of the quinoline ring is a highly reactive and versatile handle for chemical modification. smolecule.com Its nucleophilic nature facilitates covalent bond formation with a variety of electrophilic partners, making it a cornerstone for the synthesis of complex molecular architectures and bioconjugates. This reactivity allows this compound to serve as a valuable scaffold for drug development and a building block in materials science. smolecule.com
A primary application of the thiol group is in bioconjugation, where it can form covalent bonds with specific residues in proteins, such as cysteine. smolecule.com This process is fundamental in designing targeted therapeutic agents. A range of thiol-specific chemical reactions have been adapted for this purpose, providing a robust toolbox for chemists. acs.org These methods are often characterized by high efficiency and selectivity, proceeding under mild conditions compatible with sensitive biomolecules.
Table 1: Key Thiol-Based Conjugation Chemistries
| Reaction Type | Reacting Partner | Bond Formed | Typical Conditions |
|---|---|---|---|
| Thiol-Maleimide Addition | Maleimide | Thioether | pH 6.5-7.5, Room Temperature |
| Thiol-Halide Substitution | Alkyl Halide (e.g., iodoacetamide) | Thioether | Nucleophilic Substitution |
| Thiol-Ene Reaction | Alkene (Vinyl) | Thioether | Radical Initiator (e.g., UV light) |
| Thiol-Yne Reaction | Alkyne | Bis-thioether | Radical Initiator |
| Thiol-Disulfide Exchange | Pyridyl Disulfide | Disulfide | Room Temperature, Aqueous Solution |
| Thiol-Vinylsulfone Addition | Vinylsulfone | Thioether | Slightly Alkaline Aqueous Solution |
This table summarizes common conjugation strategies involving a thiol group, based on established chemical principles. acs.org
Beyond direct conjugation, linker-mediated derivatization introduces a spacer molecule between the this compound core and another molecular entity. This approach is critical for optimizing the spatial orientation and biological activity of the final conjugate. A notable study describes a series of HIV-1 integrase inhibitors where a quinoline subunit is connected to an ancillary aromatic ring via functionalized spacers, including amide, hydrazide, and urea (B33335) moieties. nih.gov The choice of linker can significantly influence the potency and properties of the resulting compound. nih.govmdpi.com
Heterobifunctional linkers, which possess distinct reactive groups at either end, offer a streamlined approach to conjugation. google.com For example, a linker with a thiol group on one end and an aldehyde on the other can be used to connect molecules. google.com In the context of this compound, the thiol group would react with a linker possessing a compatible functional group, leaving the linker's other end available for attachment to a target molecule. This strategy is also employed in materials science, where the thiol group of this compound can be used to anchor the molecule to gold surfaces, forming self-assembled monolayers (SAMs) for applications in sensors and electronics. smolecule.com
Regioselective Functionalization of the Quinoline Ring System
While the thiol group offers a primary site for modification, achieving functionalization at specific positions on the quinoline ring itself—a process known as regioselectivity—is crucial for developing novel derivatives. mdpi.com Direct C-H functionalization via transition metal catalysis has emerged as a powerful strategy for selectively introducing a wide array of functional groups onto the quinoline scaffold in an atom- and step-economical manner. mdpi.com These advanced methods allow for precise modifications at positions that are often difficult to access through classical synthetic routes.
Different catalytic systems have been developed to target nearly all positions of the quinoline ring with high selectivity. mdpi.com The choice of metal catalyst, ligand, and reaction conditions dictates the position of functionalization.
Table 2: Examples of Regioselective Functionalization Reactions of the Quinoline Ring
| Target Position(s) | Reaction Type | Catalyst/Reagents | Research Finding | Source(s) |
|---|---|---|---|---|
| C2 | Arylation | Pd(OAc)₂, Ag₂CO₃ | Enables C-H functionalization of quinoline N-oxides with good regioselectivity. | mdpi.com |
| C4 | Heterocyclization | CS₂, KOH, Hydrazine Hydrate | Synthesis of quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol ring at the C-4 position. | icm.edu.plresearchgate.net |
| C5, C6 | Dearomative Hydroboration | Phosphine-Ligated Borane (B79455) Complexes | Ligand control allows for selective vicinal 5,6-hydroboration of the quinoline ring. | acs.orgnih.gov |
| C5, C8 | Dearomative Hydroboration | Phosphine-Ligated Borane Complexes | Modification of the phosphine (B1218219) ligand enables regioselective conjugate 5,8-hydroboration. | acs.orgnih.gov |
| C6 | Friedel-Crafts Alkylation | Iridium Catalyst | Sequential Friedel-Crafts reaction at the C6-position of a tetrahydroquinoline precursor followed by dehydrogenation yields 6-alkylated quinolines. | liv.ac.uk |
| C8 | Alkylation | Triflic Anhydride, Nucleophile | A traceless nucleophile-triggered strategy allows for C8 functionalization of quinoline N-oxides. | sci-hub.se |
Research has demonstrated the utility of these methods for creating diverse molecular libraries. For instance, palladium-catalyzed reactions can achieve C2-arylation of quinoline N-oxides. mdpi.com A different approach for C4 functionalization involves the reaction of substituted quinoline-4-carbohydrazides with carbon disulphide and potassium hydroxide. researchgate.net
More advanced strategies include the dearomative hydroboration of quinolines using phosphine-ligated borane complexes. acs.orgnih.gov By carefully selecting the phosphine ligand, chemists can selectively achieve either vicinal 5,6-hydroboration or conjugate 5,8-hydroboration, providing access to highly functionalized, C(sp³)-rich heterocyclic scaffolds. acs.orgnih.gov Similarly, C8-functionalization can be accomplished with excellent regioselectivity on quinoline N-oxides using a traceless nucleophile-triggered strategy, which tolerates a wide range of existing substituents on the ring. sci-hub.se Functionalization at the C6 position, where the thiol group of this compound resides, can also be achieved through methods like the Friedel–Crafts reaction on a tetrahydroquinoline intermediate, followed by catalytic dehydrogenation to restore the aromatic quinoline core. liv.ac.uk These regioselective methodologies are indispensable for the rational design and synthesis of complex quinoline-based molecules.
Spectroscopic Characterization and Computational Insights into Quinoline 6 Thiol
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is a fundamental tool for elucidating the structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and electronic (UV-Vis) spectroscopy each provide unique and complementary information about the atomic and electronic arrangement within quinoline-6-thiol.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. While specific spectral data for this compound is not extensively detailed in the available literature, analysis of closely related quinoline (B57606) derivatives allows for the prediction of its key spectral features. nih.govrsc.org
For instance, in ¹H NMR, the aromatic protons of the quinoline ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The proton of the thiol (-SH) group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. In analogous compounds like 6-aminoquinoline, the protons on the carbocyclic ring (at positions 5, 7, and 8) and the heterocyclic ring (at positions 2, 3, and 4) show distinct chemical shifts and coupling patterns that help in their assignment. chemicalbook.com
In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring would resonate in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the thiol group (C-6) would experience a specific chemical shift influenced by the sulfur atom. Data from related structures, such as various substituted quinolines, are used to build a comprehensive picture of the expected carbon environments. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds Note: These are estimated values based on data from related quinoline structures. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.5 - 8.8 | 148 - 152 |
| H-3 | 7.3 - 7.5 | 121 - 123 |
| H-4 | 8.0 - 8.2 | 135 - 138 |
| H-5 | 7.6 - 7.8 | 128 - 130 |
| C-6 | - | 125 - 130 |
| H-7 | 7.4 - 7.6 | 126 - 128 |
| H-8 | 7.9 - 8.1 | 129 - 131 |
| S-H | 3.0 - 4.0 (variable) | - |
| C-4a | - | 127 - 129 |
Data inferred from studies on related quinoline compounds. rsc.orgchemicalbook.comrsc.orgnih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule by probing its vibrational modes.
For this compound, the FT-IR spectrum is expected to show a characteristic S-H stretching vibration. In related thiol-containing aromatic compounds, this peak typically appears in the region of 2550–2600 cm⁻¹. vulcanchem.com The presence of this band is a strong indicator of the thiol functional group. Other significant vibrations include the aromatic C-H stretching modes (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (typically in the 1400–1650 cm⁻¹ range), and C-S stretching vibrations (around 600–800 cm⁻¹).
Studies on the tautomeric equilibrium of similar heterocyclic thiones, such as 2-thioquinoline, have utilized IR spectroscopy to distinguish between the thiol and thione forms. acs.org The thione form (where the proton is on the nitrogen atom and there is a C=S double bond) would lack the S-H stretch and instead show a prominent N-H stretching band and a C=S stretching vibration. Comparing experimental spectra with those calculated using computational methods like DFT helps in the precise assignment of these vibrational modes. acs.org
Table 2: Key Vibrational Frequencies for this compound Note: Frequencies are based on characteristic values for functional groups and data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| S-H Stretch | 2550 - 2600 | FT-IR, Raman |
| C=N/C=C Ring Stretch | 1400 - 1650 | FT-IR, Raman |
| C-H In-plane Bend | 1000 - 1300 | FT-IR |
Data inferred from general spectroscopic tables and studies on related thiol compounds. vulcanchem.comacs.org
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, reveals information about the electronic transitions within a molecule and its subsequent de-excitation pathways. The photophysical properties of quinoline derivatives are of significant interest for applications in materials science and bio-imaging. unesp.br
The UV-Vis absorption spectrum of this compound is expected to display characteristic bands arising from π → π* and n → π* electronic transitions within the aromatic system. scielo.br In various quinoline derivatives, absorption bands are typically observed in the range of 270-450 nm. scielo.brresearchgate.net The lower energy n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are generally weaker in intensity compared to the π → π* transitions of the conjugated ring system. scielo.br
Fluorescence spectroscopy provides insights into the molecule's ability to emit light after being electronically excited. Many quinoline derivatives are known to be fluorescent. acs.orgnih.gov The fluorescence emission maximum is typically red-shifted relative to the absorption maximum, a phenomenon known as the Stokes shift. The quantum yield and emission wavelength of this compound would be influenced by factors such as solvent polarity and the potential for intramolecular charge transfer (ICT) upon excitation. acs.orgnih.gov The thiol group can also influence fluorescence; for example, its reaction can lead to significant changes in emission intensity, a property exploited in fluorescent probes for thiol detection. nih.gov
Table 3: Expected Photophysical Properties of this compound Note: Values are based on data from related quinoline compounds.
| Property | Expected Range | Associated Transition |
|---|---|---|
| Absorption Maximum (λmax) | 270 - 350 nm | π → π* and n → π* |
| Molar Absorptivity (ε) | > 10⁴ L mol⁻¹ cm⁻¹ for π → π* | - |
| Emission Maximum (λem) | 400 - 500 nm | Fluorescence |
Data inferred from studies on various quinoline derivatives. scielo.brresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Quantum Chemical and Computational Modeling Studies
Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools to complement experimental findings. These models offer deep insights into the molecular structure, electronic distribution, and reactivity of this compound at an atomic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. scirp.orgresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which aids in the interpretation of experimental spectra. acs.orgtandfonline.comnih.gov
A key area of investigation for this compound is its potential for tautomerism. The molecule can exist in equilibrium between the aromatic thiol form (this compound) and the non-aromatic thione form (quinoline-6(1H)-thione). nih.gov DFT calculations can determine the relative thermodynamic stabilities (enthalpies and Gibbs free energies) of these tautomers in both the gas phase and in different solvents. scirp.orgnih.gov For many heterocyclic thiols, the thione tautomer is often found to be more stable, particularly in the gas phase, though solvent effects can shift this equilibrium. nih.govacs.org The energy barrier for the intramolecular proton transfer between the two forms can also be calculated, providing insight into the kinetics of the tautomerization process. nih.gov
To understand the chemical reactivity of this compound, computational analyses like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are employed. acs.orgmdpi.com
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms, indicating their nucleophilic character, while the area around the thiol proton would be electropositive. nih.govacs.org
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comslideshare.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for reaction; in many quinoline systems, the HOMO and LUMO are distributed across the π-conjugated ring system. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required for electronic excitation. rsc.orgresearchgate.net
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline-6(1H)-thione |
| 6-aminoquinoline |
Molecular Dynamics (MD) Simulations in Mechanistic and Interaction Studies
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of this computational technique to the broader class of quinoline derivatives is well-established. MD simulations provide critical insights into the dynamic behavior of molecules over time, offering a window into the mechanistic and interaction pathways at an atomic level. These studies are instrumental in understanding how quinoline-based compounds interact with biological targets, such as proteins and enzymes.
MD simulations can model the physical movements of atoms and molecules, allowing researchers to observe the stability of a ligand within a protein's binding site, the conformational changes that occur upon binding, and the key intermolecular forces that govern the interaction. nih.govscienceopen.com This computational method is a cornerstone in modern drug discovery and materials science, helping to elucidate inhibition mechanisms and guide the design of more potent and specific agents. nih.govscienceopen.com
For quinoline derivatives, MD simulations have been employed to investigate their potential as inhibitors for a variety of enzymes. These simulations can predict the binding affinity and stability of the ligand-protein complex. Key parameters often analyzed include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), solvent accessible surface area (SASA), and the formation of hydrogen bonds over the simulation time. researchgate.netnih.gov
For instance, in studies of quinoline derivatives as potential inhibitors of acetylcholinesterase, MD simulations were used to explore the dynamic behavior of neutral and deprotonated species within the enzyme's active site. nih.gov These simulations revealed key intermolecular interactions and allowed for the calculation of binding energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), which helps in identifying promising drug candidates. nih.gov
Similarly, MD simulations have been crucial in evaluating quinoline-based compounds as inhibitors for other enzymes, such as cysteine proteases and the main protease of SARS-CoV-2. nih.govresearchgate.net In these studies, simulations lasting for nanoseconds can confirm the stability of the docked compound and identify the crucial amino acid residues involved in the interaction, such as through hydrogen bonding or π-π stacking. researchgate.net The insights gained from these simulations are vital for the rational design and optimization of new quinoline-based therapeutic agents. researchgate.net
Below is an interactive data table summarizing typical findings from MD simulation studies on various quinoline derivatives, illustrating the types of data and insights that could be generated for this compound in future research.
Table 1: Representative Data from MD Simulation Studies of Quinoline Derivatives
| Quinoline Derivative | Target Protein | Simulation Time (ns) | Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Quinoline-thiosemicarbazide hybrid | PFDHFR-TS | Not Specified | Not Specified | Not Specified |
| Substituted Quinoline Derivative (Compound 5) | SARS-CoV-2 Mpro | Not Specified | Not Specified | His41, His164, Glu166, Tyr54, Asp187, Gln189 |
| Dihydroxyl-quinoline-8-carboxylic acid methane (B114726) ester (dq1368) | Acetylcholinesterase | Not Specified | Not Specified | Not Specified |
Coordination Chemistry of Quinoline 6 Thiol As a Ligand
Principles of Ligand Design and Chelation Properties of Quinoline-thiols
Quinoline-thiol derivatives represent a significant class of ligands in coordination chemistry, designed to leverage the distinct electronic and steric properties of both the quinoline (B57606) ring and the thiol functional group. The design of these ligands is centered on creating molecules with specific coordination preferences, reactivity, and potential for building complex supramolecular structures.
The quinoline moiety is a heterocyclic aromatic system that provides a nitrogen atom as a potential donor site. This nitrogen atom is a moderately hard Lewis base, capable of coordinating to a variety of metal ions. The aromatic nature of the quinoline ring system influences the electronic properties of the ligand, including its ability to participate in π-stacking interactions and to delocalize electron density, which can stabilize the resulting metal complexes.
The thiol group (-SH) at the 6-position introduces a soft donor atom, sulfur. The thiol is typically acidic and can be deprotonated to form a thiolate anion (-S⁻), which is a powerful nucleophile and a strong ligand for soft metal ions like Cu(I), Ag(I), and Hg(II), as well as borderline metals like Cu(II), Ni(II), and Zn(II). The position of the thiol group on the quinoline ring significantly impacts the chelation properties. In quinoline-6-thiol, the nitrogen and sulfur atoms are not positioned to form a stable five- or six-membered chelate ring with a single metal center. Instead, it is more likely to act as a monodentate ligand through the sulfur atom or as a bridging ligand, where the sulfur and nitrogen atoms coordinate to different metal centers, facilitating the formation of polynuclear complexes or coordination polymers.
Synthesis and Characterization of Metal Complexes with this compound Derivatives
The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in a solvent. The thiol proton is often removed by a base to generate the more nucleophilic thiolate, which then coordinates to the metal ion.
Complexation with Transition Metal Ions (e.g., Copper, Zinc, Boron)
Copper and Zinc: Quinoline-thiol derivatives readily form complexes with transition metal ions such as copper and zinc. researchgate.netnih.govnih.govdntb.gov.ua The synthesis usually proceeds by mixing the ligand and a metal salt, such as Cu(NO₃)₂ or ZnCl₂, in a solvent like methanol (B129727) or ethanol (B145695). nih.govnih.gov The resulting complexes can be mononuclear, where a single metal ion is coordinated by one or more ligand molecules, or polynuclear, where the ligands bridge multiple metal centers. core.ac.uk For example, Schiff base derivatives of quinoline have been used to create complexes where the ligand acts as a tridentate ONS donor, forming stable structures with Cu(II). nih.gov In such complexes, the thiolate sulfur, an imine nitrogen, and a phenolic oxygen constitute the coordination sphere. The coordination geometry around the metal ion is influenced by the stoichiometry and the nature of other ancillary ligands present, leading to structures like square pyramidal or octahedral. mmcartsandsciencesirsi.co.inuq.edu.au
Boron: While less common than transition metal complexes, boron can also form complexes with thiol-containing ligands. mdpi.com The chemistry often involves the reaction of a boron halide or other electrophilic boron species with the thiol or thiolate. The resulting boron-sulfur bond is covalent and can be quite stable. In the context of ligand design, boron clusters like carboranes can be functionalized with thiol groups to create unique ligands where the electronic properties are tuned by the boron-rich substituent. nih.gov For instance, the acidity of carborane thiols varies significantly depending on whether the sulfur is attached to a carbon or a boron atom of the cluster, which in turn affects its coordination properties. nih.gov These types of ligands can form complexes with transition metals, creating bimetallic systems where one metal is part of a traditional coordination sphere and the other is incorporated into the boron cluster framework. nih.govresearchgate.net
Structural Analysis of Coordination Compounds via X-ray Diffraction and Spectroscopic Methods
The definitive structures of metal complexes with this compound derivatives are primarily determined using single-crystal X-ray diffraction. core.ac.ukresearchgate.net This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding and π-stacking. For example, X-ray analysis of a copper complex with a symmetrical quinoline thioether ligand revealed a six-coordinate copper ion with bonds to nitrogen atoms of the quinoline rings, sulfur atoms, and a nitrogen from a pyridine (B92270) linker. core.ac.uk Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of the bulk material and can help determine the crystal system and unit cell parameters of polycrystalline samples. nih.govdntb.gov.ua
A variety of spectroscopic methods are essential for characterizing these complexes: researchgate.netbendola.comtandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The disappearance of the S-H stretching band (around 2500-2600 cm⁻¹) indicates deprotonation and formation of a metal-thiolate bond. nih.gov Shifts in the vibrational frequencies of the quinoline ring, particularly the C=N stretching vibration, also provide evidence of coordination through the nitrogen atom. bendola.comresearchgate.net The appearance of new bands in the far-IR region can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligands and their diamagnetic complexes (e.g., with Zn(II)). Upon complexation, chemical shifts of the protons and carbons near the coordination sites are altered. bendola.com For quinoline derivatives, the protons on the aromatic ring will show shifts that depend on the extent of metal-ligand interaction.
Mass Spectrometry: Mass spectrometry helps to confirm the molecular weight and stoichiometry of the synthesized complexes. bendola.comtandfonline.com Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) can identify the molecular ion peak corresponding to the complex. nih.govmmcartsandsciencesirsi.co.in
The following table summarizes typical characterization data for a hypothetical complex of a quinoline-thiol derivative.
| Technique | Observation | Interpretation |
| X-ray Diffraction | Provides bond lengths (e.g., M-S, M-N), bond angles, and overall coordination geometry (e.g., tetrahedral, octahedral). core.ac.ukuq.edu.au | Confirms the molecular structure and bonding mode of the ligand. |
| IR Spectroscopy | Disappearance of ν(S-H) band; shift in ν(C=N) band; new bands in far-IR (400-600 cm⁻¹). nih.govbendola.com | Confirms coordination through deprotonated sulfur and ring nitrogen. |
| UV-Vis Spectroscopy | Shift in ligand-based π→π* transitions; appearance of new charge-transfer (CT) bands. researchgate.net | Indicates electronic interaction between metal and ligand; provides insight into electronic structure. |
| Mass Spectrometry | Detection of a molecular ion peak [M+L]⁺ or related fragments. nih.gov | Confirms the composition and molecular weight of the complex. |
Electronic and Magnetic Properties of Metal-Quinoline-6-thiol Complexes
The electronic properties of metal-quinoline-6-thiol complexes are typically studied using UV-visible absorption spectroscopy. researchgate.net The spectra of the complexes show bands corresponding to transitions within the ligand (intraligand π→π* transitions) and new bands that arise from charge-transfer (CT) between the metal and the ligand. bendola.com Given the presence of the electron-rich thiolate group, ligand-to-metal charge transfer (LMCT) bands are common, especially for complexes with oxidizing metal centers in their +2 or +3 oxidation states. In some cases, such as with dinuclear platinum(II) complexes bridged by quinoline thiols, metal-metal-to-ligand charge-transfer (MMLCT) excited states can occur, leading to absorption in the visible region.
The magnetic properties of complexes with paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)) are investigated through magnetic susceptibility measurements. ekb.egbohrium.com The measured magnetic moment provides information about the number of unpaired electrons on the metal center, which helps in determining its oxidation state and coordination geometry. tandfonline.comresearchgate.net For example, a Cu(II) (d⁹) complex is expected to have a magnetic moment corresponding to one unpaired electron (typically 1.7-2.2 Bohr magnetons). ekb.eg Ni(II) (d⁸) complexes can be either diamagnetic (square planar geometry) or paramagnetic with two unpaired electrons (octahedral or tetrahedral geometry), making magnetic measurements a powerful tool for structural assignment. tandfonline.com
| Metal Ion | d-electron count | Typical Geometry | Expected Magnetic Moment (µ_eff, B.M.) | Relevant Electronic Transitions |
| Cu(II) | d⁹ | Square Pyramidal, Octahedral (distorted) | ~1.7 - 2.2 ekb.eg | d-d, Ligand-to-Metal Charge Transfer (LMCT) |
| Zn(II) | d¹⁰ | Tetrahedral, Octahedral | 0 (Diamagnetic) tandfonline.com | Intraligand, LMCT |
| Co(II) | d⁷ | Tetrahedral, Octahedral (high spin) | ~4.3 - 5.2 (Octahedral) tandfonline.com | d-d, LMCT |
| Ni(II) | d⁸ | Square Planar | 0 (Diamagnetic) | d-d, LMCT |
| Ni(II) | d⁸ | Octahedral, Tetrahedral | ~2.9 - 3.4 (Octahedral) tandfonline.com | d-d, LMCT |
Mechanistic Aspects of Metal-Ligand Interactions and Stability Constants
The interaction between a metal ion and a ligand like this compound in solution is a dynamic equilibrium process. The strength of this interaction is quantified by the stability constant (or formation constant), K, which is the equilibrium constant for the complex formation reaction. For a simple 1:1 complex formation (M + L ⇌ ML), the stability constant is given by K = [ML] / ([M][L]). Higher values of K indicate a more stable complex and a stronger metal-ligand interaction.
The stability of metal-thiolate complexes is generally high, particularly with soft or borderline metal ions. researchgate.netresearchgate.net The stability of complexes with first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.orgajol.info This trend is explained by the decrease in ionic radius across the period and the increase in ligand field stabilization energy, which peaks at Cu(II).
The determination of stability constants is typically performed using techniques like potentiometric or spectrophotometric titrations. asianpubs.orgajol.info In a potentiometric titration, the pH of a solution containing the metal ion and ligand is monitored as a titrant is added. Spectrophotometric methods rely on changes in the UV-Vis absorbance upon complex formation. nih.gov For quinoline-based ligands, the formation constants (log K) can be quite large, often in the range of 5 to 12 or even higher, indicating strong complex formation. nih.govajol.info For example, the stability constants for Zn(II), Cu(II), and Ni(II) complexes with a quinoline derivative were determined to be 2.3 × 10⁶, 2.9 × 10⁶, and 3.8 × 10⁵, respectively. nih.govdntb.gov.ua
The table below shows representative stability constants for some relevant metal-thiol complexes, illustrating the high affinity of thiols for these metals.
| Metal Ion | Ligand | log K | Conditions | Reference |
| Ni(II) | Cysteine | 12.8 | 27°C, aqueous | ajol.info |
| Mn(II) | Cysteine | 7.5 | 27°C, aqueous | ajol.info |
| Cu(I) | Cysteine | 15.6 - 16.2 | pH 8.1 | researchgate.net |
| Cd(II) | Cysteine | 11.5 - 12.1 | pH 8.1 | researchgate.net |
| Zn(II) | Cysteine | 11.9 - 12.5 | pH 8.1 | researchgate.net |
| Cu(II) | Aminoquinoline Derivative | 6.46 | - | nih.govdntb.gov.ua |
| Zn(II) | Aminoquinoline Derivative | 6.36 | - | nih.govdntb.gov.ua |
Role in Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). researchgate.net The ability to tune the pore size, shape, and chemical functionality by choosing different metal nodes and organic linkers makes MOFs highly promising for applications in gas storage, separation, catalysis, and sensing. mdpi.comrsc.org
This compound and its derivatives are attractive candidates for use as organic linkers in the construction of novel MOFs. The ligand offers two distinct coordination sites: the quinoline nitrogen and the thiol sulfur. This bifunctionality allows it to bridge between metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net For example, quinoline-dicarboxylate ligands have been successfully used to build 3D coordination polymers with lanthanide ions. mdpi.com
The specific properties of this compound make it particularly interesting for MOF design:
Bridging Capability: The nitrogen and sulfur atoms can coordinate to different metal ions, creating the extended lattice structure required for a MOF.
Functional Pores: The quinoline unit, when incorporated into the MOF structure, would line the pores and could be further functionalized. This allows for the tuning of the pore environment to achieve selective adsorption of guest molecules or to create active sites for catalysis.
Soft-Soft Interactions: The soft sulfur donor is ideal for linking with soft metal ions like Ag(I) or Cd(II), which are commonly used in MOF synthesis. This can lead to robust frameworks with specific electronic properties.
Luminescent Properties: Quinoline derivatives are often fluorescent. Incorporating them into a MOF can produce luminescent materials that may be used as chemical sensors, where the emission is quenched or enhanced upon interaction with a target analyte. rsc.org Recently, a Zr(IV)-based MOF using a quinoline-2,6-dicarboxylic acid ligand was shown to be an effective luminescent sensor for both Fe(III) ions and 4-nitrophenol. rsc.org Similarly, a cerium-based MOF with a quinoline sulfonic acid ligand showed activity in visible-light-driven photocatalysis. acs.org
While the direct use of this compound in reported MOF structures is not yet widespread, its properties and the successful use of analogous quinoline-based linkers strongly suggest its potential in this rapidly growing field of materials science. researchgate.net
Advanced Applications and Mechanistic Research of Quinoline 6 Thiol
Catalytic Applications in Synthetic Organic Chemistry
The strategic placement of a sulfur-based functional group on the quinoline (B57606) scaffold allows these molecules to participate in a variety of catalytic transformations, acting either as metal-free organocatalysts or as crucial ligands that dictate the activity and selectivity of metal complexes.
Quinoline-thiol systems are recognized for their capacity to function as ligands in transition metal-catalyzed reactions. google.com The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group can act as a bidentate chelate, coordinating to a metal center. This coordination modulates the electronic properties and steric environment of the metal, influencing its catalytic activity. For instance, polysubstituted quinoline derivatives, including quinoline-8-thiol, have been effectively used to create light-emitting metal complexes. rsc.org While the broader class of quinoline-based scaffolds is widely employed, the specific use of quinoline-6-thiol as a ligand is a subject of ongoing research interest.
The design of chiral ligands containing quinoline motifs is a significant area of focus for asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. thieme-connect.com Ligands derived from quinoline can be synthesized to create specific chiral environments around a metal catalyst, enabling high levels of enantioselectivity in reactions. thieme-connect.com The thiol group, in this context, serves as a soft donor that can bind effectively to late transition metals often used in catalysis, such as palladium, copper, and gold. researchgate.netd-nb.info Symmetrical ligands like 2,6-bis(8-quinolinylthiomethyl)pyridine demonstrate the principle of using quinoline-thiol moieties to form stable and active transition metal complexes for applications in catalysis and materials science. researchgate.net
| Ligand Type | Metal Center (Example) | Catalytic Application (Example) | Reference |
| Quinoline-Thiol Derivative | Copper (Cu), Palladium (Pd) | Carbon-Heteroatom & Carbon-Carbon Bond Formation | google.com |
| Chiral Quinoline-Phosphine | Rhodium (Rh), Iridium (Ir) | Asymmetric Hydrogenation | thieme-connect.com |
| Bidentate Quinoline-Thioether | Ruthenium (Ru) | Transfer Hydrogenation | researchgate.net |
The mechanism by which thiol-quinoline systems promote catalysis often involves the concept of metal-ligand cooperation (MLC). nih.gov In MLC, the ligand is not a passive spectator but actively participates in bond activation steps of the catalytic cycle. The thiol (-SH) or thiolate (-S⁻) group can act as a proton-responsive site, accepting or donating a proton to facilitate substrate activation or product release. nih.gov
A general mechanistic pathway in a hydrogenation reaction catalyzed by a ruthenium complex with a cooperative thiol-containing ligand illustrates this principle. The cycle may involve:
Substrate Coordination: The substrate, such as a ketone or imine, coordinates to the metal center.
Hydrogen Activation: Molecular hydrogen (H₂) is activated by the metal-ligand system. This can occur via heterolytic cleavage across the metal-thiolate bond, where the metal binds the hydride (H⁻) and the thiolate accepts the proton (H⁺) to become a thiol.
Substrate Reduction: The coordinated substrate is reduced by the metal-hydride, and the proton from the ligand's thiol group is transferred to the substrate's oxygen or nitrogen atom.
Product Release and Catalyst Regeneration: The reduced product is released, and the ligand reverts to its initial state (e.g., deprotonation of the thiol to the thiolate), regenerating the active catalyst for the next cycle.
Recent studies on manganese-catalyzed synthesis of quinolines have highlighted the intricate steps of condensation, oxidation, and cyclization, providing a framework for understanding how metal complexes drive the formation of the quinoline scaffold itself. ntu.edu.sg While these studies may not directly use this compound as a ligand, they offer valuable insights into the fundamental steps of quinoline-related catalysis, such as the coordination of reactants and the role of the metal in facilitating key bond-forming events. ntu.edu.sg The concept of using thiols as "transient cooperative ligands" has also emerged, where the thiol can reversibly associate with the catalyst to accelerate or even inhibit certain reaction pathways, thereby controlling selectivity. nih.gov
Function as Organocatalysts and Ligands in Metal-Catalyzed Reactions
Research in Sensing and Molecular Probe Development
The quinoline framework serves as an excellent fluorophore, and the thiol group provides a versatile reaction or binding site, making this compound derivatives ideal candidates for the development of fluorescent and colorimetric sensors.
The design of selective molecular probes based on this compound hinges on creating a specific interaction between the probe and the target analyte that triggers a measurable optical response.
Metal Ion Recognition: For detecting metal ions, the design often relies on chelation. The quinoline nitrogen and the thiol sulfur can act as a bidentate or tridentate binding pocket for specific metal ions. acs.orgnanobioletters.com The selectivity for a particular ion like Zn²⁺, Fe³⁺, or Cu²⁺ is governed by the geometry of the binding site and the electronic affinity of the metal for the nitrogen and sulfur donors. acs.org For example, new quinoline-based thiazole (B1198619) derivatives have demonstrated the ability to selectively detect Fe³⁺, Fe²⁺, and Cu²⁺ through fluorescence quenching. acs.org Similarly, numerous quinoline-based sensors have been developed for zinc (Zn²⁺), a biologically crucial metal ion, often utilizing the chelation-enhanced fluorescence (CHEF) mechanism. nanobioletters.com
Biothiol Recognition: Detecting biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) typically involves a chemical reaction that alters the probe's electronic structure. Common strategies include:
Michael Addition: The probe contains an electron-deficient α,β-unsaturated system. The nucleophilic thiol group of the biothiol attacks the probe via a Michael addition reaction, disrupting conjugation and causing a change in fluorescence or color. nih.gov
Cleavage Reactions: The probe is designed with a specific chemical bond that can be selectively cleaved by biothiols. For instance, a sulfonate ester or a dinitrobenzenesulfonyl group can be attached to the quinoline fluorophore to quench its fluorescence; the reaction with a thiol cleaves this quenching group, restoring fluorescence. nih.gov
Displacement Approach: A non-fluorescent complex is formed between the quinoline probe and a quencher (e.g., a heavy metal ion like Hg²⁺). The target biothiol, having a high affinity for the quencher, displaces the probe from the complex, thereby turning on the fluorescence. researchgate.net
| Probe Derivative | Target Analyte(s) | Design Strategy | Limit of Detection (LOD) | Reference |
| Quinoline-benzo[d]oxazole (BQA-1) | Cysteine (Cys) | Conjugate addition-cyclization | 0.59 µM | nih.gov |
| Quinoline-benzo[d]oxazole (BQA-2) | Cysteine (Cys) | Conjugate addition-cyclization | 0.98 µM | nih.gov |
| Quinoline α,β-unsaturated diacid (QMA) | Thiols (in acidic pH) | H-bond activated Michael addition | Not specified | researchgate.net |
| Quinoline-based thiazole (QPT/QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Chelation | Not specified | acs.org |
| Mercury complex of a coumarin-quinoline sensor | GSH, Cys, Hcy | Displacement | 0.34 µM (GSH), 0.47 µM (Cys), 0.26 µM (Hcy) | researchgate.net |
The optical signal generated by this compound-based sensors is underpinned by distinct photophysical mechanisms.
Intramolecular Charge Transfer (ICT): In many quinoline probes, the molecule is designed with an electron-donating part and an electron-accepting part. nih.gov Upon excitation with light, an electron moves from the donor to the acceptor, a process known as ICT. The interaction with an analyte can enhance or inhibit this ICT process, leading to a shift in the emission wavelength or a change in fluorescence intensity. nih.govmdpi.com For example, the reaction of a thiol with a quinone-containing probe can disrupt the ICT pathway, causing a color change from blue to colorless. researchgate.net
Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" fluorescent probes. semanticscholar.org In its "off" state, the probe's fluorescence is quenched because an electron from a nearby donor group is transferred to the excited fluorophore. When the probe binds to an analyte (e.g., a metal ion or a proton), the electron-donating ability of the quenching group is suppressed, the PET process is blocked, and fluorescence is restored. nanobioletters.comacs.org
Displacement Mechanism: This strategy involves a three-component system: the fluorophore, a quencher, and the analyte. The fluorophore is initially complexed with a quencher, which deactivates its emission (fluorescence "off"). The analyte, having a stronger binding affinity for the quencher, displaces the fluorophore, releasing it from the quenched complex and turning the fluorescence "on". researchgate.net This is particularly effective for detecting species like thiols using heavy metal ions (e.g., Hg²⁺, Cu²⁺) as the quencher. researchgate.net
| Mechanism | Description | Typical Outcome | Reference |
| Intramolecular Charge Transfer (ICT) | Analyte binding alters the electron donor-acceptor character of the probe, changing the energy of the excited state. | Shift in emission/absorption wavelength (color change) or intensity change. | nih.govnih.govmdpi.com |
| Photoinduced Electron Transfer (PET) | Analyte binding to the quenching moiety inhibits the transfer of an electron to the excited fluorophore. | Fluorescence "turn-on" (increase in intensity). | nanobioletters.comsemanticscholar.orgacs.org |
| Displacement | Analyte displaces the fluorophore from a quenching complex. | Fluorescence "turn-on". | researchgate.net |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding restricts intramolecular rotation/vibration, reducing non-radiative decay pathways. | Fluorescence "turn-on". | nanobioletters.com |
Beyond single-molecule probes, this compound derivatives are being integrated into more complex supramolecular systems to achieve higher sensitivity and new sensing capabilities, particularly for chiral molecules.
Supramolecular chemistry offers a powerful method for signal amplification. researchgate.net A novel strategy for chiroptical sensing involves using achiral probes that gain chirality upon interaction with a chiral analyte. rsc.org In one approach, an achiral thiol probe featuring an Aggregation-Induced Emission (AIE) luminogen is used. AIE-active molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. doi.org
The sensing mechanism proceeds as follows:
The achiral AIE-active thiol probe reacts with a chiral analyte (e.g., an amino acid) via a robust chemical reaction. rsc.org
This reaction creates a new chiral molecule.
The resulting chiral products then self-assemble into larger, ordered supramolecular structures, such as helical fibers. rsc.org
This self-assembly process induces aggregation, which "turns on" the AIE fluorescence. Crucially, the helical arrangement of the molecules in the aggregate generates a strong chiroptical signal, such as in Circular Dichroism (CD) spectroscopy, which would be absent otherwise. rsc.orgmdpi.com
This supramolecular approach provides significant signal amplification because the cooperative assembly of many molecules into a chiral structure produces a much stronger chiroptical response than a single molecule could. rsc.org It represents an advanced sensing platform where molecular recognition is directly coupled to self-assembly and signal amplification, enabling the highly sensitive detection of chiral substrates. mdpi.com
Investigation of Fluorescent and Colorimetric Sensing Mechanisms (e.g., Intramolecular Charge Transfer, Displacement)
Fundamental Research into Biological Interaction Mechanisms
Fundamental research into the biological interaction mechanisms of this compound and its derivatives provides crucial insights into how these compounds exert their effects at a molecular level. This understanding is paramount for the rational design of more potent and selective therapeutic agents and for elucidating complex biological pathways.
Molecular Mechanisms of Enzyme Inhibition (e.g., Covalent Modification of Cysteine Residues, Active Site Interactions)
The quinoline scaffold is a well-recognized pharmacophore known for its potent interactions with the active sites of various enzymes. nih.govresearchgate.net The thiol group (-SH) in this compound introduces a reactive nucleophile that can engage in specific interactions, most notably the covalent modification of cysteine residues within enzyme active sites. nih.govmdpi.com This covalent interaction, often a disulfide bond formation, can lead to irreversible inhibition, a desirable characteristic for certain therapeutic applications. nih.gov The electrophilicity of quinone-based compounds is increasingly being harnessed to design inhibitors that target enzymes with a thiol residue at or near the active site, aiming for greater selectivity. ulisboa.pt
Beyond covalent bonding, quinoline derivatives engage in a variety of non-covalent interactions that contribute to their inhibitory activity. These include:
Hydrogen Bonding: The nitrogen atom in the quinoline ring and other substituents can act as hydrogen bond acceptors, while the thiol group can be a hydrogen bond donor. These interactions with amino acid residues in the enzyme's active site are crucial for binding affinity. researchgate.net
π-π Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine within the active site. researchgate.net
Hydrophobic Interactions: The non-polar regions of the quinoline ring system can form hydrophobic interactions with non-polar amino acid residues, further stabilizing the enzyme-inhibitor complex. researchgate.net
π-Cation Interactions: The electron-rich quinoline ring can interact favorably with positively charged amino acid residues like arginine. researchgate.net
For instance, studies on quinoline-based inhibitors of α-glucosidase have revealed detailed interactions within the enzyme's active site. nih.govresearchgate.net Although not this compound itself, these studies on related compounds show hydrogen bonding with residues like PHE 310 and THR 307, π-cation interactions with ARG 312, and dual π-π stacking with HIS 279 and PHE 310. nih.govresearchgate.net Such detailed interaction mapping is vital for understanding the basis of enzyme inhibition.
DNA Intercalation and Disruption of Nucleic Acid Processes at the Molecular Level
The planar aromatic structure of the quinoline ring system allows it to function as a DNA intercalator. nih.govbiorxiv.orgresearchgate.net Intercalation involves the insertion of this flat moiety between the base pairs of the DNA double helix. researchgate.net This binding can disrupt normal DNA processes such as replication and transcription, ultimately leading to cellular death, a mechanism exploited in some anticancer agents. nih.gov
The binding of quinoline derivatives to DNA is influenced by several factors:
The Planar Chromophore: The polyaromatic quinoline ring system is the primary component that inserts into the DNA base pairs. nih.gov
Cationic Groups: The presence of positively charged groups, often through a protonated nitrogen atom, can enhance binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Side Chains: Substituents on the quinoline ring can influence binding by interacting with the minor or major grooves of the DNA helix. nih.gov
Research has shown that certain quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases, through DNA intercalation. biorxiv.org For example, specific quinoline analogs have been found to intercalate into the minor groove of DNA adjacent to the target adenine, causing a significant conformational change in the enzyme and inhibiting its function. biorxiv.org This highlights a mechanism where the primary target is DNA, and the secondary effect is enzyme inhibition. Furthermore, quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for managing DNA supercoiling during replication. nih.gov By stabilizing the topoisomerase-DNA complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insight into Biological Pathways
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. nih.govresearchgate.netnih.gov By systematically modifying the quinoline scaffold and observing the resulting changes in biological effect, researchers can identify key pharmacophoric features and gain mechanistic insights into biological pathways. nih.govnih.gov
For the quinoline core, SAR studies have revealed several important trends:
Substitution Position: The position of substituents on the quinoline ring can dramatically alter activity. For example, in some antimalarial quinoline-imidazole hybrids, a bromine atom at the C-6 position was found to be crucial for improving activity. nih.govresearchgate.net
Nature of Substituents: The electronic properties of substituents play a significant role. Electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl) can have opposing effects on activity depending on their position and the biological target. nih.govresearchgate.net For instance, an electron-donating methoxy (B1213986) group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.govresearchgate.net
Side Chains: The nature and length of side chains attached to the quinoline nucleus can influence properties like solubility, cell permeability, and target binding affinity. nih.gov
These studies provide a roadmap for designing more effective and selective quinoline-based compounds. By understanding which structural modifications lead to enhanced or diminished activity, medicinal chemists can rationally design new derivatives with improved therapeutic potential. nih.govnih.gov
Theoretical Modeling of Ligand-Biomolecule Binding Affinity and Modes
Theoretical modeling and computational chemistry have become indispensable tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level. bendola.comnih.gov These methods complement experimental data and provide predictive insights into binding affinity and modes.
Key computational techniques used in this area include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or DNA. mdpi.com Docking studies can identify potential binding poses and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, docking studies of tetrazolo[5',1':2,3] nih.govnih.govulisboa.ptthiadiazepino [7,6-b] quinoline derivatives with aldose reductase identified crucial hydrogen bonds and pi-pi interactions within the active site.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-biomolecule complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. researchgate.netmdpi.com This can help to validate docking poses and provide a more realistic picture of the binding event. researchgate.net
Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of the ligand, helping to understand its reactivity and the nature of its interactions with the biomolecule. bendola.comresearchgate.net
These theoretical approaches are instrumental in rational drug design, allowing for the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing. nih.govmdpi.com They provide a molecular-level hypothesis for the observed biological activity, guiding the optimization of lead compounds.
Contributions to Advanced Material Science Research
The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the formation of ordered molecular layers on metal surfaces.
Fabrication and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. nih.gov Alkanethiols are well-known for their ability to form robust and well-defined SAMs on noble metal surfaces like gold, silver, and copper. researchgate.netdiva-portal.org The driving force for this assembly is the strong, semi-covalent bond between the sulfur atom of the thiol and the metal surface, which is on the order of 45 kcal/mol for a gold-sulfur bond.
The structure of a SAM is composed of three main parts:
| Component | Description |
| Head Group | The sulfur atom of the thiol, which anchors the molecule to the metal substrate. nih.gov |
| Spacer | The molecular backbone (in this case, the quinoline and any associated alkyl chain), which determines the packing and order of the monolayer. nih.gov |
| Tail Group | The exposed part of the molecule (the quinoline ring), which defines the chemical properties of the surface. nih.gov |
The fabrication of SAMs using this compound involves immersing a clean metal substrate into a dilute solution of the compound. diva-portal.org The molecules then spontaneously adsorb onto the surface and arrange themselves into a densely packed, ordered layer.
Characterization of these SAMs is performed using a variety of surface-sensitive techniques:
X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the chemical composition of the monolayer and to study the nature of the sulfur-metal bond. diva-portal.orgthermofisher.com
Reflection-Absorption Infrared Spectroscopy (RA-IR): RA-IR provides information about the orientation and packing of the molecules within the monolayer. researchgate.net
Ellipsometry: This technique measures the thickness of the monolayer. thermofisher.comresearchgate.net
Contact Angle Measurements: The wettability of the SAM-coated surface provides information about the chemical nature of the exposed tail groups. researchgate.net
Scanning Tunneling Microscopy (STM): STM can provide real-space images of the monolayer, revealing its atomic or molecular-scale structure and order. nih.gov
Research on molecules similar to this compound, such as 6-(10-mercaptodecyl)quinoline, has shown that they form well-ordered SAMs on gold. researchgate.net The quinoline moieties form an ordered layer at the top of the film, and their orientation can be determined using spectroscopic techniques. researchgate.net The ability to create surfaces with the specific chemical and electronic properties of the quinoline ring opens up possibilities for applications in sensors, molecular electronics, and corrosion resistance.
Exploration in Organic Electronics and Optoelectronic Materials (e.g., OLEDs, OFETs)
The unique molecular structure of this compound, which combines an electron-deficient quinoline core with a reactive thiol group, has made its derivatives subjects of interest for applications in organic electronics. smolecule.com The inherent properties of the quinoline ring system are beneficial for developing materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.comrsc.org
The electron-deficient nature of the quinoline heterocycle is a valuable characteristic for materials intended for use in electronic devices. rsc.org This property is often sought after for n-type (electron-transporting) or ambipolar semiconductors in OFETs and as host or electron-transporting materials in OLEDs. nih.gov The ability to modify the electrical conductivity of materials by incorporating quinoline moieties makes them promising candidates for these applications. smolecule.com
Furthermore, the thiol (-SH) group at the 6-position offers a versatile anchor for attaching the molecule to metal surfaces, such as the gold electrodes commonly used in OFETs. smolecule.com This self-assembly capability can lead to the formation of well-ordered monolayers, which is crucial for achieving high charge carrier mobility in transistor channels. While specific research detailing the performance of this compound in OLEDs or OFETs is not extensively documented in available literature, the properties of related quinoline-thiol isomers provide insight into their potential. For instance, metal complexes of the structural isomer quinoline-8-thiol have been shown to be light-emitting, a key function for OLEDs. rsc.org Similarly, other quinoline derivatives have been successfully integrated into light-emitting diodes and sensors. rsc.org
The table below summarizes key research findings on related quinoline derivatives, illustrating the potential for functionalized quinolines in optoelectronics.
| Compound/Derivative Class | Application Area | Key Finding/Property | Reference |
| Quinoline Derivatives | OLEDs / Transistors | Good materials for the emission layer of OLEDs and for use in transistors. | rsc.org |
| Polysubstituted Quinolines (e.g., quinoline-8-thiol complexes) | Light Emission | Used to produce metal complexes that emit light. | rsc.org |
| 2-(4-Bromo-5-ethynylthiophen-2-yl)-6-ethynyl-4-phenylquinoline | Sensors / LEDs | Has been applied in sensors and light-emitting diodes. | rsc.org |
| General Quinoline Derivatives | Organic Electronics | The ability to modify electrical conductivity makes them interesting candidates for OLEDs and OFETs. | smolecule.com |
These examples underscore the general interest in the quinoline scaffold for electronic applications. The specific placement of the thiol group at the 6-position on the quinoline ring in this compound provides a distinct chemical structure whose specific electronic and optoelectronic properties merit further investigation for the development of novel semiconductor materials.
Development of Functional Polymeric and Hybrid Materials
This compound serves as a valuable building block for the synthesis of advanced functional materials, including polymers and inorganic-organic hybrids. smolecule.comresearchgate.net The presence of the thiol group allows for its incorporation into larger macromolecular structures through various chemical reactions, while the quinoline unit imparts desirable electronic, optical, or thermal properties to the resulting material. smolecule.com
The development of quinoline-based polymers is an active area of research. These materials are explored for applications such as chemosensors and advanced conducting materials. researchgate.netrasayanjournal.co.in A pertinent example of creating a quinoline-based polymer using thiol chemistry is the synthesis of a thermo-responsive polymeric gel. In this study, a quinoline-2,4-dicarbaldehyde (B12973022) was reacted with 2,2′-(Ethylenedioxy)diethanethiol through a dithioacetalization reaction. rasayanjournal.co.in This process resulted in a cross-linked three-dimensional polymer that formed a gel in various organic solvents and exhibited "turn-on" fluorescence in the presence of Hg²⁺ ions, demonstrating its utility as a chemosensor. rasayanjournal.co.in While this research does not use this compound directly, it showcases a powerful method for integrating quinoline and thiol functionalities into a stable polymeric network.
The properties of the resulting quinoline-dithiol (QNS)-polymer are detailed in the table below.
| Property | Value / Observation | Reference |
| Synthesis Method | Dithioacetalization of quinoline-2,4-dicarbaldehyde and 2,2′-(Ethylenedioxy)diethanethiol. | rasayanjournal.co.in |
| Average Molecular Weight | 19,198 g/mol (determined by GPC). | rasayanjournal.co.in |
| Material Form | Forms a non-sticky, pale yellowish, thermo-responsive gel. | rasayanjournal.co.in |
| Key Application | Fluorophoric chemosensor for Hg²⁺ ions. | rasayanjournal.co.in |
| Sensing Mechanism | "Turn-on" fluorescence emission at 418 nm upon binding with Hg²⁺. | rasayanjournal.co.in |
This example illustrates the potential for creating sophisticated functional materials by leveraging the reactivity of thiols to build quinoline-containing polymer backbones. This compound, with its reactive thiol group directly attached to the aromatic system, could potentially be polymerized or grafted onto other polymers to create materials with unique properties. Such hybrid materials, combining the characteristics of the quinoline scaffold with a polymer matrix, are promising for applications in sensors, catalysis, and advanced coatings. researchgate.nettubitak.gov.tr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
